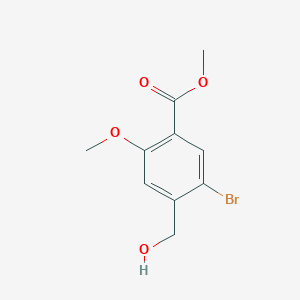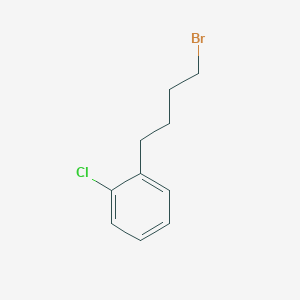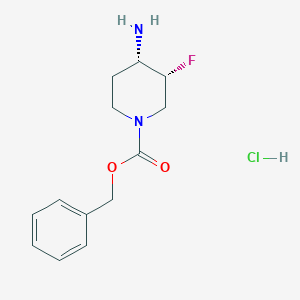
5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid, featuring bromine, hydroxymethyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester typically involves the bromination of 4-hydroxymethyl-2-methoxy-benzoic acid methyl ester. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Bromo-4-carboxy-2-methoxy-benzoic acid methyl ester.
Reduction: 5-Bromo-4-hydroxymethyl-2-methoxy-benzyl alcohol.
Substitution: 5-Amino-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester or 5-Thio-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester.
Scientific Research Applications
5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar structure but lacks the hydroxymethyl group.
4-Hydroxymethyl-2-methoxybenzoic acid methyl ester: Similar structure but lacks the bromine atom.
5-Bromo-2-methoxybenzoic acid: Similar structure but lacks the hydroxymethyl group and ester functionality.
Uniqueness
5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester is unique due to the presence of both bromine and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Properties
CAS No. |
1075281-20-7 |
|---|---|
Molecular Formula |
C10H11BrO4 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 5-bromo-4-(hydroxymethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C10H11BrO4/c1-14-9-3-6(5-12)8(11)4-7(9)10(13)15-2/h3-4,12H,5H2,1-2H3 |
InChI Key |
KYDIWTKFXJNQJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile](/img/structure/B12274689.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274692.png)
![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)

![(5S)-1-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12274712.png)
![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)




![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12274786.png)
